2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine
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Overview
Description
2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound, in particular, features a methoxybenzyl group and a sulfanyl group attached to a methylpyrimidine core, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine typically involves the reaction of 3-methoxybenzyl chloride with 4-methylpyrimidine-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the methoxybenzyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-Methoxybenzyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(3-Methoxybenzyl)sulfanyl]-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxybenzyl and a sulfanyl group on the pyrimidine core differentiates it from other similar compounds and may result in unique interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-6-7-14-13(15-10)17-9-11-4-3-5-12(8-11)16-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVFXNMVBHROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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